3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Description
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 5, and a carboxaldehyde at position 4. Its molecular formula is C₁₁H₉ClNO₂, with a molecular weight of 221.65 g/mol. The compound’s structure combines lipophilic (4-chlorophenyl, methyl) and electrophilic (aldehyde) moieties, making it a versatile intermediate in pharmaceutical synthesis.
The 4-chlorophenyl group enhances membrane permeability, while the aldehyde serves as a reactive site for derivatization into amides, hydrazones, or other functional groups. This compound’s electronic profile, influenced by the electron-withdrawing chlorine and aldehyde, may facilitate interactions with biological targets like α1-adrenergic receptors or enzymes involved in cancer pathways [1][^1^][6][^6^].
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUFUYDURDQXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568539 | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127426-59-9 | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide serves as the dipole . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)-5-methylisoxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Neurological Disorders: The compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity .
- Anti-inflammatory and Analgesic Agents: Research indicates that derivatives of isoxazole compounds exhibit notable anti-inflammatory and analgesic properties. For instance, compounds with chloro or bromo substitutions on the phenyl ring have shown significant COX-2 inhibitory activity, making them potential candidates for pain management therapies .
Case Study:
A study conducted by Rajanarendar et al. synthesized several isoxazole derivatives, assessing their anti-inflammatory activity using the carrageenan-induced paw edema method. The results revealed that certain derivatives exhibited selective COX-2 inhibition, indicating their potential as targeted anti-inflammatory drugs .
Agricultural Chemicals
Key Applications:
- Pest Control: The compound is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides .
- Herbicides and Fungicides: Research into the synthesis of isoxazole derivatives has shown promising results in developing new herbicides and fungicides with improved efficacy.
Data Table: Agrochemical Applications of Isoxazole Derivatives
Material Science
Key Applications:
- Advanced Materials: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is employed in developing polymers and coatings that offer enhanced durability and resistance to environmental factors .
- Nanocomposites: The compound's unique structure allows it to be incorporated into nanocomposites for various industrial applications.
Biochemical Research
Key Applications:
- Biochemical Assays: This compound plays a significant role in biochemical assays, aiding researchers in understanding complex biological processes and interactions .
- Antimicrobial Studies: Recent studies have demonstrated the antimicrobial activity of isoxazole derivatives against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential in treating infections .
Case Study:
A study published in PMC evaluated the antimicrobial properties of various isoxazole derivatives, revealing low cytotoxic effects while maintaining significant antimicrobial activity against multiple bacterial strains. The minimal inhibitory concentrations were determined using standardized methods .
Analytical Chemistry
Key Applications:
- Detection Methods: The compound is utilized in analytical methods for detecting and quantifying specific compounds in various samples, ensuring high accuracy and reliability in results .
- Chromatography Techniques: Its properties make it suitable for use in chromatography, enhancing separation processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional properties of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde with its analogs:
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Bioactivity | Reference |
|---|---|---|---|---|
| This compound | 4-Cl-phenyl, 5-CH₃, 4-CHO | 221.65 | Potential α1-adrenergic blocking, reactive aldehyde | [1][^1^] |
| 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole | 4-F-phenyl, 5-CH₃, 4-CH₂Cl | 225.65 | Increased lipophilicity; fluorine enhances electronic interactions | [2][^2^] |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 2-Cl-phenyl, 5-CH₃, 4-COCl | 225.63 | Reactive acyl chloride; steric hindrance from ortho-Cl | [7][^7^] |
| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 4-F-phenyl, 5-CH₃, 4-COOCH₃ | 235.21 | Ester group improves stability; fluorophenyl as bioisostere | [15][^15^] |
| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Chalcone core with 4-Cl-phenyl and 2-OH-phenyl | 258.69 | DFT-studied electronic properties; hydroxyl enables H-bonding | [6][^6^] |
Key Comparative Insights
Substituent Position and Bioactivity
- Para vs. Ortho Chlorine: The 4-chlorophenyl group in the target compound and analogs enhances α1-adrenergic receptor binding, as seen in compounds 23 and 24 (para-substituted), which showed potent antihypertensive activity [1][^1^].
Functional Group Reactivity
- Aldehyde vs. Carboxylate/Chloride: The carboxaldehyde in the target compound allows for versatile derivatization, unlike the more stable methyl ester () or reactive carbonyl chloride () [15][^15^][7][^7^]. In cytotoxic studies, halogenated chalcones () with ketone groups showed IC₅₀ values of 100 μg/mL, while non-halogenated analogs were inactive, highlighting the role of electrophilic sites [5][^5^].
Electronic and Steric Effects
- Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (e.g., 4-fluorophenyl in ) may improve metabolic stability compared to chlorine, albeit with reduced lipophilicity [2][^2^]. DFT studies on chalcones () demonstrate that electron-withdrawing groups (e.g., Cl, NO₂) lower HOMO-LUMO gaps, enhancing reactivity [6][^6^].
Biological Activity
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features a chlorinated phenyl group and an isoxazole ring, which are known to contribute to its biological activity. The synthesis typically involves the reaction of appropriate aldehydes with isoxazole derivatives under controlled conditions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives like IMB-0523 , which share structural similarities, have been shown to exhibit significant anti-hepatitis B virus (HBV) activity. In vitro assays revealed an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating a robust efficacy profile compared to standard treatments like lamivudine .
Anticancer Properties
Compounds structurally related to this compound have also been investigated for anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Viral Replication : Similar compounds have been shown to increase levels of intracellular APOBEC3G, an antiviral factor that inhibits HBV replication .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by generating reactive oxygen species (ROS), leading to cell death .
Study 1: Antiviral Efficacy
In a controlled study, IMB-0523 demonstrated potent antiviral activity against HBV in HepG2.2.15 cells. The study measured cytotoxicity (CC50) alongside antiviral efficacy (IC50), establishing a selectivity index (SI) that indicated a favorable therapeutic window .
| Compound | IC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| IMB-0523 | 1.99 | 115.42 | 58 |
| Lamivudine | 7.37 | >440 | - |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential, various derivatives were tested against different cancer cell lines, showing significant growth inhibition at low micromolar concentrations. The mechanism was linked to the modulation of p53 activity and induction of apoptosis through ROS generation .
Toxicity Profile
The acute toxicity studies conducted on related compounds indicate low toxicity levels, with LD50 values suggesting a safe profile for further development. For example, IMB-0523 had an LD50 of approximately 448 mg/kg in mice, indicating manageable toxicity levels for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via condensation of 4-chlorophenylacetamide derivatives with appropriate aldehyde precursors under acidic or basic catalysis. Key steps include optimizing solvent systems (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ or HBTU) to enhance yield . Purification often involves recrystallization from methanol/water mixtures or column chromatography .
- Critical Considerations : Impurities like unreacted 4-chlorophenyl precursors or byproducts (e.g., dimerized intermediates) require careful monitoring via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm, while the isoxazole ring protons resonate between δ 6.5–7.5 ppm. The 4-chlorophenyl group shows characteristic splitting patterns .
- IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms the aldehyde functionality .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 236.0–237.6, with fragmentation patterns aligning with the loss of Cl (m/z 35.5) and the isoxazole moiety .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol : Store at –20°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which can lead to hydrolysis of the isoxazole ring .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial conformation of this compound?
- Crystallographic Analysis : Single-crystal X-ray diffraction (SHELX suite) reveals bond lengths (C=O: ~1.21 Å) and dihedral angles between the isoxazole ring and chlorophenyl group (~15–25°), critical for understanding electronic effects .
- Data Interpretation : Use SHELXL for refinement; monitor R-factors (<5%) and validate via CCDC deposition . Contradictions in reported angles (e.g., vs. 3-(4-methoxyphenyl) analogs) may arise from substituent electronic effects .
Q. What computational approaches (DFT, MD) predict the compound’s reactivity in nucleophilic addition reactions?
- Modeling Strategies :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon). B3LYP/6-31G(d) basis sets are standard .
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to assess steric hindrance from the 4-chlorophenyl group during reactions .
Q. How do structural modifications (e.g., substituting Cl with F or NO₂) alter biological activity in enzyme inhibition assays?
- Structure-Activity Relationship (SAR) :
- Fluorine Substitution : 3-(4-Fluorophenyl) analogs show enhanced solubility but reduced binding to cytochrome P450 enzymes due to decreased lipophilicity .
- Nitro Derivatives : Introduce redox-active groups, enabling potential anticancer activity via ROS generation .
Q. What strategies address contradictory data in solvent-dependent UV-Vis absorption spectra?
- Troubleshooting :
- Solvent Polarity : Polar solvents (e.g., ethanol) induce redshift (~10 nm) due to stabilization of the excited state .
- pH Effects : Protonation of the isoxazole nitrogen at pH <3 alters conjugation, requiring buffered solutions for reproducibility .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
